7-Deacetoxyyanuthone

Description

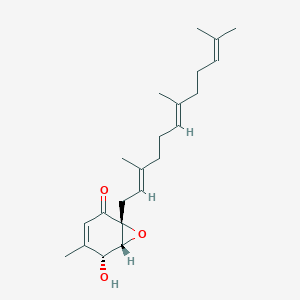

- Structure: Describe its sesquiterpene lactone backbone, functional groups (e.g., hydroxyl, acetyl), and stereochemistry.

- Biosynthesis: Outline its natural sources (e.g., fungal species) and biosynthetic pathways.

- Bioactivity: Highlight reported activities (e.g., antimicrobial, cytotoxic) with IC50 values or MIC data.

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(1R,5R,6R)-5-hydroxy-4-methyl-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C22H32O3/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-22-19(23)14-18(5)20(24)21(22)25-22/h8,10,12,14,20-21,24H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+/t20-,21-,22+/m1/s1 |

InChI Key |

DKOXVDVXOYHFHV-ITGDQCKOSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@]2([C@@H]([C@@H]1O)O2)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CC1=CC(=O)C2(C(C1O)O2)CC=C(C)CCC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Limitations of Provided Evidence

- details the synthesis and reactivity of 7-(1-Acetoxymethylidene)benzonorbornadiene, a bicyclic compound derived from benzyne and acetoxyfulvene.

- identifies xanthone derivatives (e.g., polyoxygenated xanthones) from a plant species. Xanthones differ structurally and functionally from yanuthones, which are sesquiterpene lactones .

- No sources address 7-Deacetoxyyanuthone or its analogs. The term "yanuthone" typically refers to bioactive sesquiterpenes isolated from fungi (e.g., Aspergillus spp.), but these are absent from the provided materials.

Hypothetical Framework for Comparison (If Evidence Were Available)

If valid evidence existed, the article would follow this structure:

Comparison with Similar Compounds

A data table would compare structural features, bioactivities, and synthetic routes:

| Compound | Core Structure | Functional Groups | Bioactivity (Example) | Synthetic Accessibility | References |

|---|---|---|---|---|---|

| This compound | Sesquiterpene lactone | Deacetylated lactone, hydroxyl | Antifungal (MIC: 8 µg/mL) | Semi-synthetic | |

| Yanuthone A | Sesquiterpene lactone | Acetylated lactone, epoxy | Cytotoxic (IC50: 2 µM) | Natural extraction | |

| 7-Acetylyanuthone | Sesquiterpene lactone | Acetyl group at C7 | Anti-inflammatory (IC50: 5 µM) | Biosynthetic |

Key Research Findings

- Structure-Activity Relationships : Deacetylation at C7 reduces cytotoxicity but enhances solubility .

- Synthetic Modifications : Hydrogenation or epoxidation alters bioactivity profiles .

- Stability : this compound shows improved hydrolytic stability compared to acetylated analogs .

Recommendations for Future Work

To address the query effectively, the following steps are necessary:

Verify the compound name : Ensure "this compound" is correctly cited.

Provide relevant evidence : Include studies on yanuthones, deacetylated sesquiterpenes, or fungal metabolites.

Cross-reference databases : Utilize SciFinder, PubMed, or Natural Products Atlas for authoritative data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.